molecular formula C13H12O2S2 B14335058 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione CAS No. 111604-12-7

2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione

Cat. No.: B14335058
CAS No.: 111604-12-7
M. Wt: 264.4 g/mol
InChI Key: MULJUBRJNCOEBT-UHFFFAOYSA-N
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Description

2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is an organic compound that features a unique combination of a dithietane ring and a butane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione typically involves the formation of the dithietane ring followed by its attachment to the butane-1,3-dione structure. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dithietane ring through cyclization of appropriate precursors under specific conditions.

    Condensation Reactions: Attachment of the dithietane ring to the butane-1,3-dione moiety through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the dithietane ring to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups in the butane-1,3-dione moiety.

    Substitution: Substitution reactions at the aromatic ring or the dithietane ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dithietane ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione exerts its effects would depend on its specific interactions with molecular targets. This may involve:

    Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.

    Pathways Involved: Modulation of biochemical pathways through binding or inhibition of specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dithietan-2-ylidene)-1-phenylbutane-1,3-dione: A similar compound with a phenyl group instead of a 4-methylphenyl group.

    2-(1,3-Dithietan-2-ylidene)-1-(4-chlorophenyl)butane-1,3-dione: A compound with a 4-chlorophenyl group.

Uniqueness

2-(1,3-Dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

111604-12-7

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

2-(1,3-dithietan-2-ylidene)-1-(4-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C13H12O2S2/c1-8-3-5-10(6-4-8)12(15)11(9(2)14)13-16-7-17-13/h3-6H,7H2,1-2H3

InChI Key

MULJUBRJNCOEBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(=C2SCS2)C(=O)C

Origin of Product

United States

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